Coordination Architecture: 1D Polymer vs. Discrete Monomer
Under identical 1:1 M:L stoichiometry with CdCl₂, the 4-pyridyl isomer (L1) generates a 1D directional coordination polymer via metal coordination through its pendant 4-pyridyl substituent, whereas the 3-pyridyl isomer (L2) with CdBr₂ produces only a discrete 5-coordinate monomeric complex with a dormant (non-bridging) 3-pyridyl group [1]. The structural divergence is a direct consequence of the different spatial orientation of the pendant N-donor.
| Evidence Dimension | Coordination polymer dimensionality (Cd(II) complexes) |
|---|---|
| Target Compound Data | 1D directional polymer (with CdCl₂, 1:1 stoichiometry) |
| Comparator Or Baseline | Discrete 5-coordinate monomer (3-pyridyl isomer L2 with CdBr₂, 1:1 stoichiometry) |
| Quantified Difference | 1D extended architecture vs. zero-dimensional discrete monomer |
| Conditions | CdCl₂ or CdBr₂; 1:1 M:L stoichiometry; single-crystal X-ray diffraction structures |
Why This Matters
For procurement decisions in supramolecular materials synthesis, the 4-pyridyl isomer uniquely delivers predictable 1D directional polymer propagation, whereas the 3-pyridyl isomer cannot sustain extended connectivity under comparable conditions.
- [1] Beves, J. E.; Constable, E. C.; Housecroft, C. E.; Neuburger, M.; Schaffner, S.; Zampese, J. A. 4′-(Pyridyl)-2,2′:6′,2″-Terpyridine ligands: discrete metal complexes and their polymeric assemblies as a function of N-pyridyl substitution patterns. J. Coord. Chem. 2012, 24 (8), 1109–1123. DOI: 10.1080/00958972.2012.694874. View Source
